2-hydroxy-1,5-naphthyridine-4-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1646543-10-3 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-oxo-1H-1,5-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-7-4-5(9(13)14)8-6(11-7)2-1-3-10-8/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
KIVBUYRVTOUGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=O)N2)C(=O)O)N=C1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy 1,5 Naphthyridine 4 Carboxylic Acid and Its Precursors
Classical Approaches to the 1,5-Naphthyridine (B1222797) Core Synthesis
The foundational 1,5-naphthyridine scaffold can be constructed through several classical organic reactions, which typically involve the condensation of a pyridine (B92270) derivative with a three-carbon component to form the second pyridine ring.
Key among these methods are the Friedländer annulation and the Skraup synthesis . The Friedländer synthesis involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. In the context of 1,5-naphthyridine synthesis, this would typically involve a 3-aminopyridine (B143674) derivative. asianpubs.orgablelab.eu
The Skraup synthesis, a related reaction, constructs the quinoline (B57606) ring system (and by extension, naphthyridines) from an aromatic amine and glycerol, sulfuric acid, and an oxidizing agent. tandfonline.com Variations of this method can be adapted for the synthesis of the 1,5-naphthyridine core, starting from a suitable aminopyridine. tandfonline.com
Another significant classical approach is the hetero-Diels-Alder reaction . This [4+2] cycloaddition reaction can be utilized to form the dihydropyridine (B1217469) ring of the naphthyridine system, which can then be aromatized. ablelab.eutandfonline.com These classical methods, while effective, often require harsh reaction conditions and can lead to a mixture of products, necessitating extensive purification.
Targeted Synthesis of 2-hydroxy-1,5-naphthyridine-4-carboxylic acid
The specific synthesis of this compound requires a more targeted approach, focusing on the strategic introduction of the hydroxyl and carboxylic acid functionalities at the C2 and C4 positions, respectively.
Multi-Step Reaction Sequences and Reaction Conditions
A plausible multi-step synthesis for this compound can be conceptualized based on established methodologies for analogous structures. One such approach is the Gould-Jacobs reaction , which is widely used for the synthesis of 4-hydroxyquinolines and can be adapted for 4-hydroxy-1,5-naphthyridines. nih.govwikipedia.org
This sequence would likely begin with the condensation of a 3-aminopyridine with a diethyl ethoxymethylenemalonate derivative. The resulting intermediate undergoes thermal cyclization to afford the corresponding ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. Subsequent hydrolysis of the ester group under basic conditions, followed by acidification, would yield the desired 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. While this provides the 4-hydroxy isomer, further steps would be needed to obtain the 2-hydroxy target.
A more direct, albeit for a different isomer, synthesis of a hydroxy-naphthyridine carboxylic acid involves the condensation of 2-aminonicotinaldehyde with ethyl cyanoacetate (B8463686) to yield 2-hydroxy-3-cyano-1,8-naphthyridine. ispub.com This nitrile can then be hydrolyzed to the carboxylic acid. ispub.com Adapting this to the 1,5-naphthyridine system would require a suitable 3-aminopyridine-2-carbaldehyde or a related precursor.
A potential route to the target compound could involve the synthesis of an intermediate like 2-chloro-1,5-naphthyridine-4-carboxylic acid. This could be achieved through a Vilsmeier-Haack type cyclization of an appropriate N-(pyridin-3-yl)acetamide, followed by oxidation of a formyl group to a carboxylic acid. The 2-chloro group can then be hydrolyzed to the 2-hydroxy functionality under appropriate conditions.
A specific synthetic pathway for a related compound, 4-hydroxy- asianpubs.orgwisdomlib.orgnaphthyridine-3-carbonitrile, has been developed, which involves the reaction of a substituted 3-aminopyridine with ethyl 2-cyano-3-ethoxyacrylate. researchgate.net This highlights a viable strategy for constructing the functionalized pyridine ring.
Strategies for Functional Group Introduction and Modification
The introduction of the hydroxyl and carboxylic acid groups at the desired positions on the 1,5-naphthyridine ring is a critical aspect of the synthesis.
The hydroxyl group at the 2-position can often be introduced by the hydrolysis of a precursor containing a suitable leaving group, such as a halogen. For instance, a 2-chloro-1,5-naphthyridine (B1368886) derivative can be converted to the corresponding 2-hydroxy-1,5-naphthyridine (which exists in tautomeric equilibrium with the 1,5-naphthyridin-2(1H)-one form) through nucleophilic substitution with a hydroxide (B78521) source. nih.gov
The carboxylic acid group at the 4-position can be incorporated in several ways. One common method is through the hydrolysis of a nitrile or an ester group that was introduced during the ring formation, as seen in adaptations of the Gould-Jacobs or Friedländer syntheses. nih.govresearchgate.net Alternatively, a methyl group at the 4-position could be oxidized to a carboxylic acid using a strong oxidizing agent.
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
Optimizing synthetic pathways is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. This can be achieved by systematically varying reaction parameters such as temperature, reaction time, solvent, and catalyst. researchgate.netresearchgate.netprismbiolab.com
For instance, in the Gould-Jacobs reaction, the thermal cyclization step is often the yield-limiting step. Careful optimization of the temperature and reaction time is necessary to promote cyclization without causing degradation of the product. ablelab.eu The use of high-boiling point solvents or microwave irradiation can significantly improve the efficiency of this step.
The choice of catalyst can also play a significant role in selectivity. In reactions where multiple isomers can be formed, a judicious choice of an acid or base catalyst can favor the formation of the desired product. The use of modern statistical methods like Design of Experiments (DoE) can facilitate the rapid identification of optimal reaction conditions. prismbiolab.com
Advanced Synthetic Techniques and Green Chemistry Principles in this compound Production
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound.
The application of green chemistry principles focuses on minimizing waste, using less hazardous chemicals, and improving energy efficiency. asianpubs.orgtandfonline.comresearchgate.net This includes the use of greener solvents, such as water or ionic liquids, and the development of catalyst-free or recyclable catalyst systems. asianpubs.orgtandfonline.comnih.gov Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are also a hallmark of green chemistry as they reduce the number of synthetic steps and purification procedures. tandfonline.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. wisdomlib.orgmdpi.comrsc.orgnih.govsphinxsai.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with fewer byproducts. sphinxsai.com
In the context of 1,5-naphthyridine synthesis, microwave heating can be particularly beneficial for thermally driven reactions like the cyclization step in the Gould-Jacobs synthesis. ablelab.eu It allows for rapid and uniform heating of the reaction mixture, which can lead to higher yields and improved purity of the final product. wisdomlib.orgnih.gov Furthermore, microwave-assisted synthesis often allows for reactions to be carried out under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.com
Below is a table summarizing various synthetic approaches for the 1,5-naphthyridine core and its derivatives:
| Synthetic Method | Key Reactants | Typical Conditions | Product Type |
| Friedländer Annulation | 3-Aminopyridine derivative, Carbonyl compound with α-methylene group | Acid or base catalysis, heating | Substituted 1,5-naphthyridines |
| Skraup Synthesis | 3-Aminopyridine, Glycerol, Sulfuric acid, Oxidizing agent | High temperature | 1,5-Naphthyridine |
| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Thermal cyclization | 4-Hydroxy-1,5-naphthyridine-3-carboxylate |
| Microwave-Assisted Synthesis | Various precursors | Microwave irradiation, often solvent-free | Functionalized 1,5-naphthyridines |
Photocatalytic Approaches
While direct photocatalytic synthesis of this compound has not been extensively documented, the principles of photochemistry are applicable to the synthesis of its precursors and related heterocyclic systems. Photocatalysis utilizes light to activate a catalyst, which can then facilitate chemical transformations under mild conditions.
One potential application of photocatalysis in the synthesis of precursors for this compound could involve C-H functionalization or carboxylation reactions. For instance, photocatalytic methods have been developed for the carboxylation of aromatic and heteroaromatic compounds using CO2, which could be a potential route to introduce the carboxylic acid moiety onto a pre-existing 2-hydroxy-1,5-naphthyridine scaffold or a suitable precursor.
General research findings in the area of photocatalytic synthesis of related compounds indicate the use of various photocatalysts and reaction conditions, as summarized in the table below.
| Photocatalyst | Light Source | Reaction Type | Substrate Class | Potential Relevance |
| Eosin Y | Visible Light | C-H Arylation | Heterocycles | Functionalization of naphthyridine precursors |
| Ru(bpy)3Cl2 | Blue LEDs | Carboxylation | Aromatic compounds | Introduction of the carboxylic acid group |
| Carbon Nitride | UV or Visible Light | C-C Coupling | Aryl halides | Building blocks for precursor synthesis |
Flow Chemistry Applications
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and reaction control. For the synthesis of complex molecules like this compound and its precursors, flow chemistry can enable reactions that are difficult or hazardous to conduct in traditional batch reactors.
The synthesis of naphthyridine derivatives, in general, has been explored using flow chemistry. For example, multi-component reactions, which are well-suited for flow setups, have been employed for the rapid construction of the naphthyridine core. A hypothetical flow synthesis of a precursor to this compound, based on the Gould-Jacobs reaction, might involve the continuous mixing of 3-aminopyridine with a diethyl ethoxymethylenemalonate derivative in a heated microreactor, followed by an in-line cyclization step at a higher temperature.
The table below outlines some general parameters and findings from flow chemistry applications in the synthesis of heterocyclic compounds, which could be adapted for the target molecule.
| Reactor Type | Temperature Range (°C) | Residence Time | Key Findings |
| Microreactor | 25 - 200 | Seconds to minutes | Improved reaction yields and selectivity. |
| Packed-bed reactor | 50 - 300 | Minutes to hours | Use of solid-supported catalysts for easier purification. |
| Tube-in-tube reactor | -10 - 50 | Varies | Safe handling of gaseous reagents. |
These findings underscore the potential of flow chemistry to provide a more efficient and scalable synthesis of this compound.
Purification and Isolation Methodologies for this compound
The purification and isolation of the final product are critical steps to ensure its chemical purity. For a compound like this compound, which possesses both acidic (carboxylic acid) and weakly basic (naphthyridine nitrogen) and phenolic (hydroxy group) functionalities, a combination of techniques is often employed.
Crystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For hydroxy-substituted naphthyridine carboxylic acids, polar solvents or solvent mixtures are often effective.
Acid-Base Extraction: The amphoteric nature of this compound can be exploited for purification. Dissolving the crude product in a basic aqueous solution will form the carboxylate salt, allowing for the removal of non-acidic impurities by extraction with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.
Chromatography: For more challenging purifications or for obtaining very high purity material, chromatographic techniques are employed.
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating pure compounds from complex mixtures.
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and an appropriate solvent system as the mobile phase can effectively separate the target compound from its impurities.
The table below summarizes common purification methods and conditions that could be applicable to this compound based on methodologies for analogous compounds.
| Purification Method | Conditions | Typical Outcome |
| Recrystallization | Solvents: Ethanol, Acetic Acid, DMF/Water | Removal of soluble and insoluble impurities, yielding crystalline solid. |
| Acid-Base Extraction | Aqueous NaOH or NaHCO3, followed by HCl or H2SO4 | Separation from non-acidic and non-basic impurities. |
| Preparative HPLC | Reversed-phase C18 column, Acetonitrile/Water with TFA or Formic acid | High purity material, suitable for analytical standards. |
By carefully selecting and combining these methodologies, this compound can be obtained in high purity.
Spectroscopic and Diffraction Based Characterization Techniques for 2 Hydroxy 1,5 Naphthyridine 4 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of 2-hydroxy-1,5-naphthyridine-4-carboxylic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
In ¹H NMR spectroscopy, the proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12 δ, due to strong deshielding and hydrogen bonding. libretexts.org The proton of the hydroxyl group (–OH) would also likely appear as a broad singlet. The aromatic protons on the naphthyridine core would exhibit distinct signals in the aromatic region (approximately 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) depending on their position and relationship to the nitrogen atoms and substituents.
In ¹³C NMR spectroscopy, the carbon atom of the carboxyl group is characteristically found in the downfield region of the spectrum, typically between 165 and 185 δ. libretexts.orgwisc.edu The carbon atoms of the naphthyridine ring would produce a series of signals in the aromatic region (roughly 110-160 ppm). The carbon atom attached to the hydroxyl group would be shifted downfield compared to the other ring carbons due to the electronegativity of the oxygen atom.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals. mdpi.com COSY spectra reveal proton-proton couplings within the same spin system, helping to trace the connectivity of the aromatic protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and piecing together the entire molecular framework. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and aromatic systems.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl Proton (-COOH ) | ~12.0 (broad singlet) | - |
| Carboxyl Carbon (-C OOH) | - | ~165-185 |
| Hydroxyl Proton (-OH ) | Variable (broad singlet) | - |
| Aromatic Protons | ~7.0 - 9.0 | - |
| Aromatic Carbons | - | ~110 - 160 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule. For this compound, these methods can confirm the presence of key structural features.
The IR spectrum is expected to be dominated by a very broad absorption band for the O–H stretch of the carboxylic acid group, typically appearing in the 2500–3300 cm⁻¹ region. libretexts.org This broadening is a result of strong intermolecular hydrogen bonding, which is characteristic of carboxylic acids in the solid state. The O-H stretch of the phenolic hydroxyl group would also contribute to this region. The C=O stretching vibration of the carboxylic acid will produce a strong, sharp absorption band. For aromatic carboxylic acids where the carbonyl group is conjugated with the ring system, this peak is typically observed between 1710 and 1680 cm⁻¹. spectroscopyonline.com
Other significant peaks would include C=C and C=N stretching vibrations from the aromatic naphthyridine ring in the 1650–1450 cm⁻¹ region, and the C–O stretching vibration of the carboxylic acid and hydroxyl group between 1320 and 1210 cm⁻¹. spectroscopyonline.com An out-of-plane O–H bend from the hydrogen-bonded dimer is often seen as a broad band around 900 cm⁻¹. spectroscopyonline.com
FT-Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric vibrations of the aromatic ring system are often strong in the Raman spectrum, providing a clear fingerprint of the naphthyridine core. researchgate.networldscientific.com
Table 2: Characteristic IR and Raman Vibrational Frequencies Data based on studies of similar naphthyridine carboxylic acids and general spectroscopic principles. spectroscopyonline.comresearchgate.networldscientific.com
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| O–H Stretch (Carboxylic Acid) | 3300–2500 (very broad) | Weak | Characteristic of hydrogen-bonded dimers. |
| C–H Stretch (Aromatic) | 3100–3000 | Strong | |
| C=O Stretch (Carboxylic Acid) | 1710–1680 | Medium-Strong | Position reflects conjugation with the aromatic ring. |
| C=C / C=N Stretch (Aromatic) | 1650–1450 | Strong | Fingerprint region for the naphthyridine core. |
| C–O Stretch | 1320–1210 | Medium | Coupled with O-H in-plane bending. |
| O–H Bend (Out-of-Plane) | ~900 (broad) | Weak | Diagnostic for carboxylic acid dimers. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The extended π-conjugated system of the this compound acts as a chromophore, absorbing light in the UV-Vis range.
The spectrum is expected to show intense absorption bands corresponding to π → π* transitions, which involve the promotion of electrons from bonding to anti-bonding π orbitals within the aromatic naphthyridine ring. Soaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, often as shoulders on the more intense π → π* bands. worldscientific.com
Studies on structurally similar compounds like 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have shown that the electronic absorption spectra are sensitive to the solvent environment. worldscientific.com The position of the absorption maxima (λmax) can shift depending on solvent polarity (solvatochromism), which can provide information about the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to study its fragmentation patterns, which can further confirm its structure. For this compound (C₉H₆N₂O₃), the calculated monoisotopic mass is 190.0378 Da. High-resolution mass spectrometry (HRMS) would be capable of confirming this mass with high precision (typically to within a few parts per million), which serves as strong evidence for the elemental composition. rsc.org
The fragmentation pattern in the mass spectrum provides a structural fingerprint. A common and expected fragmentation pathway for this molecule would be the loss of a molecule of carbon dioxide (CO₂, 44 Da) via decarboxylation of the carboxylic acid group. Another likely fragmentation would be the loss of water (H₂O, 18 Da). The relative abundance of the parent molecular ion and various fragment ions helps to piece together the molecular structure.
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a molecule in the solid state. Single-crystal XRD analysis, if a suitable crystal can be grown, provides precise data on bond lengths, bond angles, and torsional angles. mdpi.com
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that can serve as a fingerprint for identifying the compound and assessing its purity. PXRD is also crucial for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. mdpi.com
Reactivity and Mechanistic Studies of 2 Hydroxy 1,5 Naphthyridine 4 Carboxylic Acid
Acid-Base Properties and Tautomerism of the 2-hydroxy-1,5-naphthyridine-4-carboxylic acid Scaffold
The this compound molecule possesses both acidic and basic centers, contributing to its complex acid-base chemistry. The carboxylic acid group is the primary acidic site, while the nitrogen atoms of the naphthyridine ring exhibit basic properties. The hydroxyl group is weakly acidic but plays a crucial role in the compound's tautomerism.
A significant characteristic of the 2-hydroxypyridine (B17775) moiety within the scaffold is its existence in a tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid. pcovery.com Spectroscopic and computational studies on related 2-hydroxynaphthyridines and pyridones indicate that the equilibrium often favors the keto (or pyridone) tautomer. nih.govlibretexts.org This preference is stabilized by the formation of a cyclic amide-like structure, which is energetically favorable. The equilibrium can be influenced by factors such as solvent polarity and pH. In many representations, the compound is drawn in its keto form to reflect the predominant tautomer. pcovery.com
Tautomeric Forms of the Scaffold
| Tautomer Name | Structural Representation | Key Features |
| This compound (Enol form) | C1=CC(=C(C2=C1N=CC=C2)O)C(=O)O | Aromatic hydroxypyridine ring. |
| 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid (Keto form) | C1=CC2=C(C(=O)C=C(N2)C(=O)O)N=C1 | Pyridone ring structure; often the more stable tautomer. |
Electrophilic Aromatic Substitution Reactions
The 1,5-naphthyridine (B1222797) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. nih.govmdpi.com The reactivity is further complicated by the substituents. The hydroxyl group (in the enol tautomer) is a strongly activating, ortho-para directing group, whereas the carboxylic acid is a deactivating, meta-directing group. The two ring nitrogens are also powerfully deactivating.
The interplay of these effects makes EAS challenging. Reactions like nitration and halogenation typically require harsh conditions. masterorganicchemistry.commasterorganicchemistry.com The substitution pattern is dictated by the combined directing effects of the existing groups and the inherent reactivity of the naphthyridine core. The pyridine (B92270) ring containing the hydroxyl group is more activated than the other ring. However, the strong deactivation by the adjacent nitrogen and the carboxylic acid group means that substitution, if it occurs, is often sluggish and may lead to a mixture of products.
Nucleophilic Aromatic Substitution Reactions
In contrast to its resistance to electrophilic attack, the electron-deficient naphthyridine ring is activated towards nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov However, the hydroxyl group at the C2 position is a poor leaving group. Therefore, direct SNAr reactions at this position are not feasible.
A common strategy to facilitate nucleophilic substitution involves the conversion of the hydroxyl group into a better leaving group. nih.govresearchgate.net Treatment of the keto tautomer (a 1,5-naphthyridinone) with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can replace the carbonyl oxygen with a chlorine atom, yielding a 2-chloro-1,5-naphthyridine (B1368886) derivative. nih.gov This chloro-derivative is highly susceptible to SNAr, allowing for the introduction of various nucleophiles.
Typical SNAr Reaction Sequence
| Step | Reactants | Product | Purpose |
| 1. Halogenation | This compound, POCl₃ | 2-chloro-1,5-naphthyridine-4-carboxylic acid | Convert the poor -OH leaving group into a good -Cl leaving group. nih.gov |
| 2. Nucleophilic Substitution | 2-chloro-1,5-naphthyridine-4-carboxylic acid, Nucleophile (e.g., R-NH₂, R-O⁻, R-S⁻) | 2-(Nucleophile)-1,5-naphthyridine-4-carboxylic acid | Introduce a variety of functional groups onto the naphthyridine ring. nih.govnih.gov |
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the C4 position undergoes standard transformations such as esterification and amidation. mdpi.com
Esterification can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. masterorganicchemistry.comrug.nl Alternatively, the carboxylic acid can be deprotonated with a base to form a carboxylate salt, which can then be reacted with an alkyl halide to yield the ester. nih.gov
Amidation typically requires activation of the carboxylic acid. mdpi.com This is often accomplished using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine. researchgate.netanalis.com.my Another method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. nih.gov
Derivatization at the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the C2 position (or the N-H in the keto tautomer) can be derivatized, although its reactivity is influenced by the tautomeric equilibrium.
Etherification: O-alkylation can be performed by treating the compound with a base (e.g., NaH, K₂CO₃) to deprotonate the hydroxyl group, followed by the addition of an alkylating agent like an alkyl halide (Williamson ether synthesis). nih.govresearchgate.net This reaction typically yields an O-alkylated product (an ether).
Esterification: The hydroxyl group can be acylated to form an ester using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine. unomaha.eduresearchgate.netnih.gov Care must be taken to ensure selectivity if the carboxylic acid group is unprotected, as it may also react.
Ring-Opening and Ring-Closing Reactions
The 1,5-naphthyridine ring system is aromatic and generally stable, making ring-opening reactions uncommon under typical laboratory conditions. Such reactions would require harsh oxidative or reductive conditions that would likely cleave the molecule non-selectively.
Conversely, the existing scaffold of this compound can be a precursor in ring-closing or annulation reactions to build more complex, fused heterocyclic systems. For example, functional groups introduced via the methods described above (e.g., at the C2 position or on a side chain attached to the carboxylic acid) could be designed to participate in intramolecular cyclizations, leading to novel polycyclic structures. mdpi.comnih.gov
Photochemical Reactivity of this compound
The photochemical properties of this compound are not extensively documented in the literature. However, heterocyclic aromatic compounds, particularly those containing carbonyl and hydroxyl groups, can exhibit photochemical reactivity. nih.gov Potential reactions could include photodimerization, photoreduction, or rearrangement upon UV irradiation. The naphthyridine core, being an extended π-system, is expected to absorb UV light. The presence of heteroatoms and functional groups can lead to complex excited-state behavior, including fluorescence or phosphorescence, making it a candidate for studies in photophysics and materials science. researchgate.net
Mechanistic Investigations of Key Transformations Involving this compound
The reactivity of this compound is characterized by the interplay of its constituent functional groups: the carboxylic acid, the hydroxyl group, and the naphthyridine core. Mechanistic studies on this specific molecule are not extensively documented in dedicated literature; however, by examining the known reactivity of 1,5-naphthyridines and related heterocyclic compounds, plausible mechanisms for its key transformations can be elucidated. nih.govmdpi.com The reactivity pattern of 1,5-naphthyridines often shows similarities to that of quinolines. nih.gov
Key transformations of this compound include decarboxylation, reactions involving the hydroxyl group such as halogenation, and substitutions on the aromatic core.
Decarboxylation
The decarboxylation of carboxylic acids attached to heterocyclic rings is a common transformation, often facilitated by thermal or catalytic conditions. For this compound, the loss of carbon dioxide from the C4 position would yield 2-hydroxy-1,5-naphthyridine. The mechanism of decarboxylation for heteroaromatic carboxylic acids can proceed through several pathways.
One common mechanism for the decarboxylation of β-keto acids or acids with a carbonyl group at the β-position involves a cyclic, concerted transition state. masterorganicchemistry.com In the case of this compound, which exists in tautomeric equilibrium with its 2-oxo form (1,2-dihydro-1,5-naphthyridin-2-one-4-carboxylic acid), the mechanism can be envisioned as proceeding through the keto tautomer. The reaction likely goes through a six-membered cyclic transition state, leading to an enol intermediate that then tautomerizes to the more stable product. masterorganicchemistry.com
Another potential pathway, particularly in the presence of a catalyst, is oxidative decarboxylation, where an initial oxidation event facilitates the loss of CO2. nih.gov Metal catalysts such as copper, palladium, silver, and nickel have been utilized for decarboxylation processes in various heterocyclic systems. nih.gov
Table 1: Proposed Mechanistic Steps for Thermal Decarboxylation
| Step | Description | Intermediate/Transition State |
| 1 | Tautomerization of the 2-hydroxy form to the 2-oxo form. | 1,2-dihydro-1,5-naphthyridin-2-one-4-carboxylic acid |
| 2 | Formation of a cyclic, six-membered transition state involving the carboxylic acid proton and the keto-oxygen. | Cyclic transition state |
| 3 | Concerted bond cleavage and formation, leading to the elimination of CO2. | Enol intermediate |
| 4 | Tautomerization of the enol intermediate to the final product. | 2-hydroxy-1,5-naphthyridine |
Halogenation of the Hydroxyl Group
The conversion of the 2-hydroxy group to a halogen is a crucial transformation, as halo-1,5-naphthyridines are versatile intermediates for nucleophilic substitution reactions. nih.gov This transformation is typically achieved using reagents like phosphoryl chloride (POCl3) or phosphorus pentachloride (PCl5). nih.gov
The mechanism for the conversion of the carbonyl group of 1,5-naphthyridinones (the tautomeric form of hydroxy-1,5-naphthyridines) into a leaving group is believed to proceed through a dihalophosphate intermediate. nih.gov
Table 2: Proposed Mechanism for Chlorination with POCl3
| Step | Reagents | Description | Intermediate |
| 1 | 2-hydroxy-1,5-naphthyridine, POCl3 | The lone pair on the nitrogen of the naphthyridine ring attacks the phosphorus atom of POCl3. | N-phosphorylated intermediate |
| 2 | The oxygen of the hydroxyl group attacks the phosphorus atom, displacing a chloride ion. | Dihalophosphate intermediate | |
| 3 | Chloride ion | The chloride ion acts as a nucleophile, attacking the C2 position and leading to the elimination of the phosphate (B84403) group. | 2-chloro-1,5-naphthyridine |
Electrophilic and Nucleophilic Substitution Reactions
The 1,5-naphthyridine ring can undergo both electrophilic and nucleophilic substitution reactions, with the position of substitution being influenced by the existing substituents and the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is more common for 1,5-naphthyridines, especially when a good leaving group (like a halogen) is present on the ring. nih.gov The reaction is facilitated by the electron-withdrawing nitrogen atoms, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com
The mechanism involves two main steps:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org
Departure of the Leaving Group: The leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org
For derivatives of this compound, such as 2-chloro-1,5-naphthyridine-4-carboxylic acid, nucleophilic substitution at the C2 position would be a key reaction.
Esterification of the Carboxylic Acid Group
The carboxylic acid group at the C4 position can be converted to an ester through various methods, with the Fischer esterification being a common acid-catalyzed process. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com
The mechanism of Fischer esterification involves several equilibrium steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comchemistrysteps.com
Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comchemistrysteps.com
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.comchemistrysteps.com
Elimination of Water: A molecule of water, a good leaving group, is eliminated, forming a protonated ester. masterorganicchemistry.comchemistrysteps.com
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemistrysteps.com
The use of a large excess of the alcohol or the removal of water as it is formed can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com
Computational and Theoretical Investigations of 2 Hydroxy 1,5 Naphthyridine 4 Carboxylic Acid
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation, or approximations of it, to find the lowest energy conformation (the optimized geometry) and to describe the molecular orbitals.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wave function. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for molecules of this size.
For naphthyridine derivatives, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry. researchgate.networldscientific.com These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's most stable conformation in the gas phase. For instance, calculations on the related compound 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have been used to analyze its monomer and dimer structures, highlighting the influence of hydrogen bonding on geometry. researchgate.net Similar studies on 2-hydroxy-1,5-naphthyridine-4-carboxylic acid would reveal the planarity of the naphthyridine ring system and the orientation of the carboxylic acid and hydroxyl substituents.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, although they are typically more computationally demanding than DFT. While specific ab initio studies on this compound are not prominent in the literature, these methods are valuable for benchmarking the results obtained from DFT and for calculations where high accuracy is paramount, such as determining precise reaction energy barriers or weak intermolecular interactions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption maxima)
A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data to confirm a molecule's structure. researchgate.net
IR and Raman Frequencies: DFT calculations are used to compute the vibrational frequencies of the molecule. worldscientific.com These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with peaks in experimental infrared (IR) and Raman spectra. Anharmonic frequency computations can provide results that are in close agreement with observed frequencies. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The predicted shifts are valuable for assigning signals in experimental NMR spectra. nih.gov
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths. worldscientific.com These values correspond to the absorption maxima (λ_max) in a UV-Vis spectrum and provide insight into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. nih.gov
Table 1: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value | Assignment/Interpretation |
|---|---|---|---|
| IR | Frequency (cm⁻¹) | ~3450 | O-H stretch (hydroxyl) |
| IR | Frequency (cm⁻¹) | ~1720 | C=O stretch (carboxylic acid) |
| ¹H NMR | Chemical Shift (ppm) | > 10.0 | Carboxylic acid proton (-COOH) |
| ¹³C NMR | Chemical Shift (ppm) | ~165 | Carboxylic acid carbon (-COOH) |
| UV-Vis | λ_max (nm) | ~320 | π→π* transition |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com
HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity as a nucleophile. youtube.com
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity as an electrophile. youtube.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which further quantify the molecule's reactive tendencies. This analysis is essential for predicting how this compound might interact with other reagents. researchgate.net
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Definition | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -2.0 eV |
| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | 4.5 eV |
Tautomeric Equilibria and Energy Landscape Calculations
Molecules containing hydroxyl groups on a heterocyclic ring, such as 2-hydroxy-1,5-naphthyridine, can exist in different tautomeric forms. synchem.de In this case, a prominent equilibrium exists between the hydroxy (enol or lactim) form and the corresponding oxo (keto or lactam) form, known as lactam-lactim tautomerism. The carboxylic acid group can also exhibit tautomerism, although it typically exists in the carboxylic acid form.
Quantum chemical calculations are used to determine the relative energies of these different tautomers. By calculating the total electronic energy of each optimized tautomeric structure, researchers can predict which form is more stable and therefore more abundant at equilibrium. These calculations can be performed for the molecule in the gas phase or in solution by incorporating a solvent model, which is crucial as solvent polarity can significantly influence tautomeric preference.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. biointerfaceresearch.com MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the underlying potential energy surface.
For this compound, MD simulations can be used for:
Conformational Analysis: To explore the rotational freedom around single bonds, such as the C-C bond connecting the carboxylic acid group to the naphthyridine ring. This helps identify the most populated conformations in solution.
Solvent Interactions: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can reveal detailed information about how the solute interacts with the solvent. biointerfaceresearch.com This includes the formation, lifetime, and geometry of hydrogen bonds between the molecule's hydroxyl and carboxylic acid groups and the surrounding water molecules. Such simulations are critical for understanding solubility and the behavior of the molecule in a biological context. Analysis often involves calculating properties like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess stability and flexibility. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (excluding clinical applications)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of the 1,5-naphthyridine (B1222797) scaffold, QSAR studies have been instrumental in designing new molecules with specific target activities, particularly in non-clinical domains such as enzyme inhibition.
One prominent area of investigation has been the development of naphthyridine derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. In one such study, 2D-QSAR models were developed to predict the inhibitory activity (pIC50) of a series of naphthyridine compounds. researchgate.net The models were generated using various statistical methods, including stepwise-multiple linear regression (stepwise-MLR) and genetic algorithm-partial least squares (GA-PLS). researchgate.net
A key finding from this research was that the predictive power of the QSAR models was significantly improved by combining "quantum" and "molecular mechanical" descriptors. researchgate.net These descriptors quantify various electronic and steric properties of the molecules. The results indicated that properties such as polarizability, electronegativity, and the presence of aromatic nitrogen atoms are crucial for the inhibitory activity of these compounds. researchgate.net The statistical quality of the developed models was validated internally and externally, demonstrating their potential to guide the rational design of new, potent naphthyridine-based inhibitors. researchgate.net
The table below summarizes the statistical results for the different QSAR models developed in the study.
| Model | R² (training set) | R² (test set) | Key Descriptors |
| Stepwise-MLR | 0.848 | 0.521 | Quantum & Molecular Mechanical |
| Consensus Stepwise-MLR | 0.862 | 0.651 | Quantum & Molecular Mechanical |
| GA-PLS-MLR | 0.709 | 0.502 | Quantum & Molecular Mechanical |
| Consensus GA-PLS-MLR | 0.751 | 0.775 | Quantum & Molecular Mechanical |
Data sourced from a study on 2D-QSAR models for naphthyridine derivatives against HIV-1 integrase activity. researchgate.net
These computational models provide valuable insights into the structural requirements for activity, enabling the virtual screening and prioritization of novel derivatives for synthesis and testing, thereby accelerating the discovery process in a non-clinical context.
In Silico Mechanistic Pathway Exploration
Computational chemistry is also pivotal in exploring the mechanistic pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For the 1,5-naphthyridine skeleton, theoretical studies have been employed to understand its formation and inherent chemical properties like tautomerism.
Reaction Mechanism Exploration:
A significant application of in silico methods has been the investigation of synthetic routes to 1,5-naphthyridine derivatives. For instance, the mechanism of a Lewis acid-catalyzed reaction between N-(3-pyridyl)aldimines and alkynes to form 1,5-naphthyridines has been explored computationally. nih.gov These combined experimental and computational investigations suggest a stepwise [4+2]-cycloaddition mechanism. nih.gov The calculations indicated that the presence of a nitrogen atom in the pyridine (B92270) ring deactivates it towards electrophilic substitution, leading to the formation of a 3-azatriene. This intermediate then undergoes an electrocyclic ring closure, followed by prototropic tautomerization and aromatization to yield the final 1,5-naphthyridine product. nih.gov
Tautomerism Studies:
The tautomeric equilibria of substituted naphthyridines are another area where theoretical studies have provided crucial understanding. The relative stability of different tautomers can significantly influence the compound's physical, chemical, and biological properties. A theoretical study on 4,8-dioxygenated 1,5-naphthyridine was conducted in both the gas phase and solution phase using the polarisable continuum method (PCM) at the B3LYP/6-311++G level of theory. nih.gov
The study revealed the following key findings:
In the gas phase, the diketo tautomer was found to be the most stable form.
As the polarity of the solvent increased, the total energy of all tautomeric forms decreased, indicating stabilization by the solvent.
The charges on all five positions of the naphthyridine ring were influenced by both the substituents and the solvent's dielectric constant. nih.gov
These computational explorations of reaction mechanisms and tautomeric stability are essential for predicting the behavior of this compound and its derivatives in various chemical environments and for designing efficient synthetic pathways.
Coordination Chemistry and Metal Complexation with 2 Hydroxy 1,5 Naphthyridine 4 Carboxylic Acid As a Ligand
Ligand Design Principles and Coordination Sites within 2-hydroxy-1,5-naphthyridine-4-carboxylic acid
The design of a ligand is crucial for determining the structure, stability, and properties of the resulting metal complexes. This compound is a polyfunctional ligand, incorporating several potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the enolic oxygen of the hydroxyl group, and the oxygen atoms of the carboxylate group.
The key structural components that dictate its role as a ligand are:
A Naphthyridine Core: The 1,5-naphthyridine (B1222797) skeleton provides a rigid backbone. The nitrogen atom in the pyridine ring is a potential coordination site.
An α-Hydroxy-Carboxylic Acid Moiety: This functional group is a classic bidentate chelating agent. Upon deprotonation, both the hydroxyl oxygen and one of the carboxylate oxygens can bind to a metal ion, forming a stable five-membered chelate ring. This bidentate coordination is a common feature in complexes of α-hydroxycarboxylic acids. mdpi.comresearchgate.net
Based on these features, this compound can act as a versatile ligand. The most probable coordination mode would involve chelation through the hydroxyl oxygen and a carboxylate oxygen. The pyridine nitrogen atom offers an additional site for coordination, potentially allowing the ligand to bridge multiple metal centers or to act as a tridentate ligand for a single metal ion, depending on the steric and electronic requirements of the metal. The interplay between these sites allows for the formation of mononuclear, binuclear, or polymeric coordination compounds.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with ligands similar to this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. banglajol.infosbmu.ac.ir The reaction conditions, such as pH, temperature, and molar ratio of metal to ligand, are critical factors that influence the final product's stoichiometry and structure. mdpi.com
Transition Metal Complexes
Transition metals are known to form a wide variety of complexes with N- and O-donor ligands. For this compound, complexes with transition metals like Cu(II), Ni(II), Co(II), and Zn(II) would be anticipated. banglajol.infosbmu.ac.ir The synthesis would likely involve mixing the ligand with a metal salt (e.g., chloride, acetate, or nitrate) in a solvent such as ethanol, methanol (B129727), or a water-solvent mixture. sbmu.ac.irfudutsinma.edu.ng The resulting complexes would be characterized by techniques such as elemental analysis, infrared spectroscopy, and magnetic susceptibility measurements to determine their composition and geometry. banglajol.inforesearchgate.net However, specific studies detailing the synthesis and characterization of transition metal complexes with this compound are not readily found in the searched literature.
Lanthanide and Actinide Complexes
Lanthanide ions (Ln³⁺) are hard acids and exhibit a strong preference for oxygen donor ligands. The carboxylate and hydroxyl groups of this compound would be the primary binding sites for lanthanides. rsc.orgrsc.org The coordination of the ligand can sensitize the luminescence of certain lanthanide ions (e.g., Eu³⁺, Tb³⁺), a phenomenon known as the "antenna effect." rsc.orgmdpi.comresearchgate.net Synthesis of lanthanide complexes often occurs under hydrothermal conditions or in solvents like methanol or ethanol. rsc.orgrsc.org Reviews on 1,5-naphthyridine derivatives mention the synthesis of europium complexes with 4-hydroxy-1,5-naphthyridine-based ligands, suggesting that the title compound would be a suitable candidate for forming luminescent lanthanide complexes. mdpi.comnih.gov There is no specific information available in the search results regarding actinide complexes with this ligand.
Main Group Metal Complexes
Main group metals also form stable complexes with carboxylate ligands. Elements such as Sn(IV), Cd(II), and Pb(II) could coordinate with this compound, primarily through the oxygen atoms of the carboxylate and hydroxyl groups. The synthesis would follow general procedures similar to those for transition metal complexes. uobaghdad.edu.iq Detailed research on main group metal complexes with this specific ligand is not available in the provided search results.
Spectroscopic Analysis of Metal-Ligand Interactions (e.g., EPR, UV-Vis, Luminescence)
Spectroscopic techniques are indispensable for elucidating the coordination environment of the metal ion and the nature of the metal-ligand bond.
UV-Vis Spectroscopy: The electronic spectra of transition metal complexes can provide information about the d-d electronic transitions, which are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). sbmu.ac.irresearchgate.net Charge transfer bands (ligand-to-metal or metal-to-ligand) can also be observed. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the stretching frequencies of the C=O (carboxylate) and O-H groups upon complexation indicates their involvement in bonding to the metal ion. mdpi.comsbmu.ac.irnih.gov The appearance of new bands at lower frequencies can be attributed to M-O and M-N vibrations. nih.gov
Luminescence Spectroscopy: For lanthanide complexes, luminescence spectroscopy is a key characterization method. The emission spectra reveal the characteristic sharp emission bands of the lanthanide ion, and the excitation spectra can provide insight into the energy transfer process from the ligand to the metal. rsc.orgmdpi.com The luminescence lifetime and quantum yield are important parameters for evaluating the efficiency of the antenna effect. mdpi.com
Electron Paramagnetic Resonance (EPR): For complexes containing paramagnetic metal ions, such as Cu(II) or Mn(II), EPR spectroscopy is a powerful tool for probing the metal ion's coordination environment and the nature of the metal-ligand bonds.
While these techniques are standard for characterizing metal complexes, specific spectroscopic data for complexes of this compound were not found in the search results.
X-ray Crystallography of Metal-2-hydroxy-1,5-naphthyridine-4-carboxylic acid Complexes
Based on studies of similar ligands, one could expect to see mononuclear structures where the ligand acts as a bidentate or tridentate chelator, or polynuclear structures where the carboxylate or naphthyridine units bridge between metal centers. rsc.orgrsc.orgresearchgate.net For instance, crystal structures of lanthanide complexes with similar carboxylate ligands have revealed the formation of one-dimensional chains or more complex three-dimensional supramolecular architectures held together by hydrogen bonds. rsc.org Despite its power, no published crystal structures for metal complexes of this compound were identified in the provided search results.
Applications of this compound Metal Complexes
Following a comprehensive review of scientific literature, there is limited specific information available regarding the direct applications of metal complexes formed with this compound in the areas of catalysis, sensing, and luminescent materials. The broader class of naphthyridine derivatives and their metal complexes are subjects of research; however, detailed studies focusing exclusively on the this compound ligand are not extensively documented.
The general potential for such applications can be inferred from the study of related compounds. Naphthyridine moieties, with their nitrogen atoms, and the hydroxy and carboxylic acid groups, provide multiple coordination sites for metal ions. This structural feature is often associated with the development of functional materials like metal-organic frameworks (MOFs). encyclopedia.pub MOFs are known for their applications in catalysis, sensing, and luminescence due to their porous nature and the electronic properties of the metal centers and organic linkers. encyclopedia.pubmdpi.com
Catalysis: While direct catalytic applications of this compound metal complexes are not specifically reported, related metal-organic frameworks and coordination complexes are known to act as catalysts. mdpi.comnih.gov The metal centers in such complexes can serve as active sites for various organic transformations. For instance, MOFs have been employed in reactions such as C-C bond formation and the chemical fixation of carbon dioxide. nih.govnih.gov The functional groups on the ligand, in this case, the hydroxyl and carboxylate groups, could influence the catalytic activity and selectivity of a potential catalyst.
Sensing: The fluorescence or colorimetric response of metal complexes to the presence of specific ions or molecules is a key principle in chemical sensing. encyclopedia.pubnih.gov Naphthyridine derivatives, in particular, have been explored for their ability to recognize and sense various analytes. rsc.org The coordination of a metal ion to a ligand like this compound can result in a complex with specific photophysical properties. Changes in these properties upon interaction with an analyte could form the basis of a sensor. For example, some MOFs exhibit luminescence quenching or enhancement in the presence of certain metal ions or organic molecules, making them effective sensors. encyclopedia.pub
Luminescent Materials: Coordination complexes of ligands containing aromatic systems like naphthyridine with certain metal ions, especially lanthanides (e.g., Europium, Terbium), are often highly luminescent. mdpi.comnih.gov The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. nih.gov While specific studies on the luminescence of this compound complexes are not available, complexes of other substituted 1,5-naphthyridines and 1,8-naphthyridines with metals like Zinc(II) and Europium(III) have been shown to be strongly luminescent materials. rsc.orgmdpi.com These properties are valuable for applications in lighting, displays, and bio-imaging.
Although direct experimental data for the applications of this compound metal complexes is scarce, the known chemistry of similar ligands suggests that its metal complexes are promising candidates for future research in catalysis, sensing, and luminescent materials.
Advanced Applications and Interactions of 2 Hydroxy 1,5 Naphthyridine 4 Carboxylic Acid and Its Derivatives
Supramolecular Assembly and Self-Organization based on 2-hydroxy-1,5-naphthyridine-4-carboxylic acid
The structure of this compound is inherently suited for supramolecular assembly. The molecule possesses multiple hydrogen bond donor and acceptor sites, including the carboxylic acid group, the hydroxyl group, and the ring nitrogen atoms. This arrangement facilitates the formation of intricate and stable hydrogen-bonded networks, leading to self-organization into higher-order structures.
The interplay between the carboxylic acid's hydrogen bond donating proton and accepting carbonyl oxygen, along with the hydroxyl group, can lead to the formation of robust synthons, such as dimers or catemeric chains. The nitrogen atoms in the 1,5-naphthyridine (B1222797) core act as additional hydrogen bond acceptors, allowing for the construction of more complex two-dimensional or three-dimensional architectures. This ability to form predictable and strong intermolecular interactions makes these compounds valuable building blocks in crystal engineering and the design of novel supramolecular materials.
Integration into Functional Materials (e.g., polymers, nanoparticles, sensors)
The functional groups of this compound serve as chemical handles for its incorporation into larger functional materials. The carboxylic acid can be readily converted into esters or amides, enabling its integration as a monomer into polymer chains via condensation polymerization. Similarly, the hydroxyl group can participate in ether or ester linkages.
Derivatives of 1,5-naphthyridine have been recognized for their potential in materials science, particularly in the realm of electronics and photonics. Metal complexes involving 1,5-naphthyridine ligands, for instance, have been investigated for their high photoluminescence quantum yields and thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net Aluminum chelates with 1,5-naphthyridines can function as exciton-blocking materials in organic photovoltaics. researchgate.net The title compound's ability to chelate metals via its hydroxyl and carboxyl groups suggests its potential utility in creating such luminescent materials.
Furthermore, these derivatives can be used to functionalize nanoparticles. nih.gov The carboxylic acid group can be anchored to the surface of metal oxide or polymer nanoparticles, imparting specific recognition or electronic properties to the nanoparticle system. This functionalization is a key step in the development of targeted drug delivery systems, diagnostic probes, and specialized sensors.
Role as a Building Block in Organic Synthesis and Heterocyclic Chemistry
The 4-hydroxy-1,5-naphthyridine core is a versatile scaffold in synthetic organic chemistry. mdpi.com Its synthesis is often achieved through established methods for heterocycle formation, such as the Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine (B143674) with a malonic acid derivative followed by thermal cyclization. mdpi.comresearchgate.net Other methods like the Skraup reaction and transition metal-catalyzed cross-coupling reactions followed by cyclization are also employed to construct the 1,5-naphthyridine skeleton. mdpi.comnih.gov
Once formed, the this compound structure serves as a valuable intermediate. The carboxylic acid can be transformed into a variety of other functional groups (amides, esters, acid chlorides), while the hydroxyl group and the aromatic rings can undergo further substitutions. This allows chemists to use the core scaffold to build a library of more complex molecules with tailored properties. For example, the scaffold is a key component in the synthesis of ligands for metal complexes and precursors for biologically active compounds. mdpi.comnih.gov The reactivity of the naphthyridine ring system allows for the introduction of substituents that can fine-tune the electronic and steric properties of the final molecule, making it a powerful building block in the synthesis of diverse heterocyclic systems. mdpi.com
Exploration as Probes for Biological Systems (e.g., enzyme inhibition in vitro, receptor binding in vitro)
Naphthyridine derivatives are widely explored for their biological activities, including their potential as enzyme inhibitors and receptor ligands. mdpi.com The 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid moiety is the foundational structure for several antibacterial drugs, such as nalidixic acid. nih.govmdpi.com Derivatives of various naphthyridine isomers have shown promise as anticancer, antileishmanial, and antiviral agents. nih.govnih.govnih.gov
The structural motif present in the tautomeric form of the title compound, 2-hydroxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid, features a hydroxyl group adjacent to a ring nitrogen and a carbonyl group. This arrangement is a known metal-chelating pharmacophore, which is critical for the inhibition of metalloenzymes like HIV-1 integrase and bacterial DNA gyrase. nih.govnih.gov
| Target Class | Naphthyridine Scaffold Example | Biological Activity | Reference |
| Viral Endonuclease | 8-Hydroxy-1,6-naphthyridine-7-carboxamides | Inhibition of human cytomegalovirus pUL89 | nih.gov |
| Viral Integrase | 8-Hydroxy-(1,6)-naphthyridine-7-carboxamide | Inhibition of HIV-1 integrase strand transfer | nih.gov |
| Protozoan Parasites | 8-Hydroxy naphthyridine derivatives | In vitro antileishmanial activity | nih.gov |
| Bacterial Topoisomerase | 1,5-Naphthyridine dioxane-linked derivatives | Inhibition of gyrase and topoisomerase IV | nih.gov |
| Cannabinoid Receptors | 1,8-Naphthyridin-2-(1H)-one-3-carboxamides | Selective binding to CB2 receptors | nih.gov |
The mechanism by which many biologically active naphthyridine derivatives function involves direct interaction with the active site of target enzymes. For metalloenzymes, the key interaction is often the chelation of catalytic metal ions. For instance, studies on 8-hydroxy-(1,6)-naphthyridine-7-carboxamide inhibitors of HIV-1 integrase have shown that the inhibitor binds to the enzyme-DNA complex and chelates two essential magnesium ions in the active site, thereby preventing the strand transfer reaction. nih.gov
Similarly, molecular modeling of 8-hydroxy-1,6-naphthyridine-7-carboxamide analogs targeting the human cytomegalovirus (HCMV) pUL89 endonuclease revealed that the compounds bind in the enzyme's active site near two manganese ions. nih.gov The binding is stabilized not only by metal chelation through the hydroxyl, ring nitrogen, and carboxamide oxygen, but also by other molecular interactions such as π-π stacking with aromatic amino acid residues (e.g., F466) and π-cation interactions with charged residues (e.g., K583). nih.gov These detailed mechanistic insights are crucial for understanding how these molecules exert their biological effects and for designing more potent and selective inhibitors.
The biological activity of naphthyridine derivatives is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies are therefore essential for optimizing their potency and selectivity. For a series of 8-hydroxy naphthyridines with antileishmanial activity, it was found that the 8-hydroxyl group was critical for activity; its removal or methylation led to a significant loss of potency. nih.gov This underscores the importance of the metal-chelating motif.
Further SAR studies on this series explored how modifications to substituents at other positions on the naphthyridine core influenced activity and metabolic stability.
Table: SAR of 8-Hydroxy-1,6-naphthyridine-7-carboxamide Analogs as HCMV pUL89 Endonuclease Inhibitors Data adapted from related research findings. nih.gov
| Compound | R1 (N-1 position) | R2 (Amide substituent) | pUL89-C IC₅₀ (µM) | Antiviral EC₅₀ (µM) |
| 15a | Cyclopropyl | 4-Fluorophenyl | 1.8 ± 0.3 | 1.5 ± 0.3 |
| 15d | Ethyl | 4-Fluorophenyl | 5.8 ± 1.1 | 4.3 ± 0.5 |
| 16a | Cyclopropyl | 3,4-Difluorophenyl | 3.5 ± 0.6 | 1.9 ± 0.1 |
| 17b | Cyclopropyl | 2,4-Difluorobenzyl | 2.5 ± 0.5 | 0.9 ± 0.1 |
These studies demonstrate that small changes, such as modifying the N-1 alkyl group or the substitution pattern on the phenyl ring of the carboxamide, can have a significant impact on both enzyme inhibition and antiviral activity in cell culture. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have also been developed for other naphthyridine series, identifying key steric and electronic features that govern their cytotoxic activity against cancer cell lines. nih.govnih.gov
Beyond therapeutic potential, naphthyridine derivatives are being developed as specialized research tools to probe biological systems. A key strategy involves modifying a known receptor ligand or enzyme inhibitor to incorporate a reporter group, such as a fluorophore.
For example, researchers have developed fluorescent ligands for the cannabinoid type 2 (CB2) receptor based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold. nih.gov By attaching a linker and a fluorophore to positions on the naphthyridine core that are tolerant of substitution, they created high-affinity, selective fluorescent probes. nih.gov These tools are invaluable for studying receptor expression, localization, and signaling pathways through techniques like fluorescence microscopy and flow cytometry, thereby accelerating the understanding of the CB2 receptor's role in health and disease. nih.gov The versatile chemistry of the this compound scaffold makes it an attractive candidate for the development of similar chemical probes for other biological targets.
Analytical Chemistry Applications
The utility of this compound and its analogs in analytical chemistry is an expanding area of research. These applications primarily leverage the fluorescent properties of the naphthyridine core and the potential for these molecules to interact with other chemical species, making them suitable as probes and reagents in various analytical techniques.
While direct studies on the fluorescence of this compound are not extensively documented, the broader class of 1,5-naphthyridine derivatives has demonstrated significant promise as fluorescent probes. The rigid, planar structure of the naphthyridine ring system often imparts favorable photophysical properties, including inherent fluorescence.
Researchers have successfully developed fluorescent amino acids incorporating a 1,5-naphthyridin-2(1H)-one fluorophore. researchgate.net These probes exhibit polarity-sensitive fluorescence, which allows for the ratiometric detection of biomolecular interactions. researchgate.net For instance, peptide derivatives containing this fluorophore have been used to study interactions with calmodulin in the presence of calcium ions, showcasing changes in fluorescence intensity ratios at different wavelengths. researchgate.net
Furthermore, other isomers and derivatives of naphthyridines have been engineered as highly effective fluorescent sensors. For example, 2,7-naphthyridine (B1199556) derivatives have been designed as fluorescent probes for the rapid and sensitive detection of thiophenol in aqueous media, exhibiting a remarkable 240-fold fluorescence enhancement and a large Stokes shift of 225 nm. nih.gov Similarly, near-infrared fluorescent probes based on naphthyridine derivatives have been synthesized for imaging mitochondrial nucleic acids (DNA and RNA). rsc.org These probes display an "OFF-ON" fluorescence response upon binding to nucleic acids, with emission maxima reaching the near-infrared region and significant enhancements in fluorescence intensity. rsc.org
These examples underscore the potential of the 1,5-naphthyridine scaffold, including the 2-hydroxy-4-carboxylic acid substituted variant, as a platform for developing novel fluorescent probes for a wide array of analytes and biological imaging applications.
| Naphthyridine Derivative | Application | Key Findings |
| 1,5-Naphthyridin-2(1H)-one peptide | Fluorescent probe for biomolecular interactions | Polarity-sensitive fluorescence, used to detect calmodulin binding. researchgate.net |
| 2,7-Naphthyridine derivative (AND-DNP) | Fluorescent probe for thiophenol | 240-fold fluorescence enhancement, 225 nm Stokes shift, 30-second response time. nih.gov |
| Cationic naphthyridine dyes | Near-infrared probes for nucleic acids | "OFF-ON" response to DNA/RNA, emission up to 762 nm, up to 143-fold intensity enhancement. rsc.org |
In the realm of separation science, derivatives of 1,5-naphthyridine have been utilized in high-performance liquid chromatography (HPLC). A notable example is the analysis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, a positional isomer of the title compound. A reverse-phase HPLC method has been developed for its separation using a Newcrom R1 column. sielc.com This method employs a simple mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid, demonstrating the feasibility of chromatographic analysis for this class of compounds. sielc.com Such methods are scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies. sielc.com The development of such analytical procedures is crucial for quality control and for studying the metabolic fate of these compounds in biological systems.
| Compound | Chromatographic Method | Stationary Phase | Mobile Phase Components |
| 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com |
Catalytic Applications
While specific examples of this compound acting as an organocatalyst are not yet prevalent in the literature, the structural features of this molecule suggest potential in this area. The presence of both a hydroxyl group and a carboxylic acid group, in addition to the basic nitrogen atoms of the naphthyridine core, provides multiple sites for non-covalent interactions, such as hydrogen bonding, which are crucial in many organocatalytic transformations. The development of chiral derivatives of this scaffold could open avenues for its use in asymmetric organocatalysis. Research into the broader class of naphthyridines as organocatalysts is an active area of investigation. rsc.org
The 1,5-naphthyridine framework is a versatile ligand in metal-catalyzed reactions. The bidentate coordination ability of the two nitrogen atoms allows for the formation of stable complexes with various transition metals. These metal complexes can then be employed as catalysts in a range of organic transformations.
For instance, 1,5-naphthyridine has been used as a linker to construct bridging ligands for ruthenium(II) complexes. acs.org These complexes have been investigated for their electrochemical properties and potential catalytic activities. Similarly, substituted 1,8-naphthyridine (B1210474) ligands have been used to prepare ruthenium and rhodium complexes that are active in the transfer hydrogenation of aldehydes. ntu.edu.tw
Furthermore, the 1,5-naphthyridine scaffold itself can be the substrate in metal-catalyzed cross-coupling reactions to synthesize more complex, functionalized derivatives. researchgate.netnih.gov These reactions, often catalyzed by palladium or nickel, allow for the introduction of various substituents onto the naphthyridine ring, thereby tuning its electronic and steric properties for specific applications, including the development of novel catalysts. nih.gov A visible-light-catalyzed, metal-free cross-coupling reaction using Rhodamine 6G as a catalyst has also been reported for the synthesis of a dibenzo[b,h] researchgate.netacs.orgnaphthyridine, highlighting innovative synthetic strategies towards functionalized naphthyridines. mdpi.com
| Catalyst/Ligand System | Reaction Type | Application/Significance |
| Ruthenium(II) complexes with 1,5-naphthyridine-based bridging ligands | N/A (Electrochemical studies) | Investigation of electronic communication between metal centers. acs.org |
| Ruthenium and Rhodium complexes with substituted 1,8-naphthyridine ligands | Transfer Hydrogenation | Catalytic reduction of aldehydes. ntu.edu.tw |
| Palladium or Nickel catalysts | Cross-coupling reactions | Synthesis of functionalized 1,5-naphthyridine derivatives. nih.gov |
| Rhodamine 6G (Organophotocatalyst) | Visible-light-catalyzed cross-coupling | Metal-free synthesis of a fused 1,5-naphthyridine derivative. mdpi.com |
Future Directions and Emerging Research Avenues for 2 Hydroxy 1,5 Naphthyridine 4 Carboxylic Acid
Development of Novel Synthetic Routes to the Compound
While classical methods such as the Gould-Jacobs reaction have been traditionally employed for the synthesis of the 1,5-naphthyridine (B1222797) scaffold, future research is directed towards the development of more efficient, sustainable, and versatile synthetic strategies. The limitations of existing methods, which often require harsh conditions and exhibit limited substrate scope, necessitate the exploration of modern synthetic techniques.
Emerging areas of focus include the application of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. These methods offer the potential for the direct and selective introduction of various substituents onto the naphthyridine core, allowing for the creation of a diverse library of derivatives. Furthermore, the exploration of C-H activation and functionalization represents a highly atom-economical approach to bypass the need for pre-functionalized starting materials, thereby streamlining the synthetic process.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope, mild reaction conditions. | Development of novel catalyst systems, exploration of new coupling partners. |
| C-H Activation/Functionalization | High atom economy, reduced waste, direct modification of the core structure. | Regioselective functionalization of the naphthyridine ring. |
| Photoredox Catalysis | Use of visible light as a sustainable energy source, access to unique reactive intermediates. | Development of novel photocatalytic cycles for C-C and C-heteroatom bond formation. |
Exploration of Unconventional Reactivity Patterns
Beyond established functional group transformations, future research will delve into the unconventional reactivity of 2-hydroxy-1,5-naphthyridine-4-carboxylic acid. The electronic nature of the naphthyridine ring system, characterized by its electron-deficient pyridinone moiety, suggests the potential for unique chemical behavior.
Investigations into pericyclic reactions, such as cycloaddition and electrocyclization reactions, could unveil novel pathways for the construction of complex polycyclic architectures. The strategic placement of substituents on the naphthyridine core could be used to modulate the frontier molecular orbitals and influence the stereochemical outcome of these reactions. Additionally, the application of photocatalysis could unlock new reactivity patterns by accessing excited-state intermediates, leading to transformations that are not achievable under thermal conditions.
Advanced Computational Modeling for Predictive Research
Computational chemistry is set to play a pivotal role in guiding and accelerating future research on this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, stability of tautomers, and reactivity of the molecule.
These computational tools can be employed to predict reaction pathways and transition states for novel synthetic routes, thereby enabling the rational design of experiments. Molecular dynamics simulations can be utilized to study the conformational landscape of the molecule and its derivatives, as well as their interactions with other molecules. This predictive power will be instrumental in identifying promising candidates for specific applications and in understanding the fundamental principles governing their behavior.
| Computational Method | Application in Research | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanism studies. | Tautomeric stability, spectroscopic properties, reactivity indices. |
| Molecular Dynamics (MD) | Simulation of molecular motion and intermolecular interactions. | Conformational preferences, binding affinities, solvation effects. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions and protein-ligand interactions. | Binding modes, inhibition constants. |
Expanding the Scope of Coordination Chemistry and Materials Science Applications
The presence of multiple heteroatoms and a carboxylic acid group makes this compound an excellent ligand for the coordination of metal ions. Future research will focus on expanding its use in the construction of novel coordination polymers and metal-organic frameworks (MOFs). The rigid and planar nature of the naphthyridine scaffold can be exploited to create materials with well-defined porous structures and interesting photophysical or magnetic properties.
A particularly promising avenue is the use of this ligand to sensitize the luminescence of lanthanide ions. The naphthyridine core can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide center, which then emits at its characteristic wavelength. This could lead to the development of highly luminescent materials for applications in lighting, sensing, and bio-imaging.
Deepening the Understanding of Molecular Interactions in Biological Contexts in vitro
The structural motifs present in this compound are found in many biologically active compounds. This has spurred interest in its potential as a scaffold for the design of new therapeutic agents. Future in vitro studies will aim to elucidate the specific molecular interactions between this compound and its derivatives with biological targets such as enzymes and nucleic acids.
Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be crucial in determining the precise binding modes of these compounds. Molecular docking and other computational methods will be used to predict and rationalize these interactions at the atomic level. A key area of investigation is its potential as an inhibitor of enzymes such as poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair and are important targets in cancer therapy. The ability of the planar naphthyridine system to intercalate into DNA will also be a subject of continued investigation.
Potential for Incorporation into Next-Generation Functional Materials
The unique combination of electronic, optical, and self-assembly properties of this compound and its derivatives makes them promising candidates for incorporation into a variety of next-generation functional materials.
The inherent fluorescence of the naphthyridine core can be tuned through chemical modification, leading to the development of novel fluorescent probes for the detection of specific analytes. The ability of these molecules to engage in hydrogen bonding and π-π stacking interactions can be harnessed to create self-assembled supramolecular structures with defined architectures and functions. Furthermore, the electron-deficient nature of the naphthyridine ring suggests potential applications in organic electronics, such as in the construction of organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-hydroxy-1,5-naphthyridine-4-carboxylic acid in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling in powder form to avoid inhalation .
- Ventilation : Conduct experiments in a fume hood to minimize exposure to airborne particles .
- Storage : Store in a cool, dry, and dark environment to prevent degradation. Avoid contact with oxidizing agents .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Do not flush into drains .
Q. How can researchers confirm the purity and structural integrity of synthesized this compound?
- Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity .
- Spectroscopy :
- NMR : Analyze and NMR spectra in DMSO-d5. Key signals include aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode should show a molecular ion peak at m/z 188.18 (M–H)⁻ .
- Elemental Analysis : Confirm C, H, N, and O composition within ±0.3% of theoretical values .
Q. What solvents are optimal for dissolving this compound in experimental setups?
- Answer :
- Polar aprotic solvents : DMSO and DMF are effective due to the compound’s carboxylic acid and hydroxyl groups. Prepare stock solutions in DMSO (10–50 mM) for biological assays .
- Aqueous buffers : Solubility in water is limited (≤1 mg/mL at 25°C). Adjust pH to >7 using sodium bicarbonate to ionize the carboxylic acid group and enhance solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized for the esterification of this compound?
- Answer :
- Activation of Carboxylic Acid : Use EDCI/HOBt in dichloromethane to form an active ester intermediate. Stir at 0–5°C for 30 minutes to prevent side reactions .
- Coupling with Alcohols : Add alcohols (e.g., methanol, benzyl alcohol) and triethylamine (TEA) as a base. React at room temperature for 12–24 hours. Monitor via TLC (silica gel, ethyl acetate/hexanes 1:1) .
- Purification : Isolate esters via flash chromatography (hexanes/ethyl acetate gradient). Yields typically range from 60–80% .
Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?
- Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Parameterize the compound with GAFF2 force fields .
- QSAR Modeling : Train models on datasets of naphthyridine derivatives with known MIC values. Prioritize descriptors like logP, polar surface area, and H-bond donor count .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequency .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Answer :
- pH Stability :
| pH | Stability (24h at 25°C) | Degradation Products |
|---|---|---|
| 2 | <50% intact | Lactone derivative |
| 7 | >90% intact | None detected |
| 10 | 75% intact | Decarboxylated product |
Q. What strategies can resolve contradictions in reported biological activities of naphthyridine derivatives?
- Answer :
- Assay Standardization : Re-evaluate activity using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in cell-based assays .
- Structural Analog Comparison : Compare with 4-hydroxyquinoline-3-carboxylic acid derivatives to isolate scaffold-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
